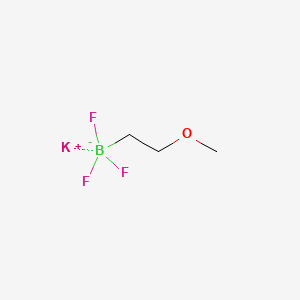
2-Hydroxy Estradiol 6-N3-Adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Estradiol 6-N3-Adenine is a biochemical compound with the molecular formula C23H27N5O3 and a molecular weight of 421.49 g/mol . It is a derivative of estradiol, a form of estrogen, and is used primarily in proteomics research . This compound is known for its unique structure, which combines the properties of both estradiol and adenine, making it a valuable tool in various scientific studies.
Méthodes De Préparation
The synthesis of 2-Hydroxy Estradiol 6-N3-Adenine involves several steps, starting with the preparation of estradiol derivatives and adenine derivatives. The reaction conditions typically require specific catalysts and solvents to facilitate the coupling of these two components. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with specific molecular targets and pathways. It binds to estrogen receptors, modulating their activity and influencing the expression of target genes . Additionally, it may interact with adenine-binding proteins, affecting various cellular processes such as DNA replication and repair . The compound’s dual functionality allows it to exert complex biological effects, making it a valuable tool for studying hormone signaling and cellular regulation .
Comparaison Avec Des Composés Similaires
2-Hydroxy Estradiol 6-N3-Adenine can be compared with other similar compounds, such as:
2-Hydroxy Estrone 6-N3-Adenine: This compound has a similar structure but differs in the position of the hydroxyl group and the presence of a ketone group instead of a hydroxyl group at the 17th position.
2-Hydroxy Estradiol: This compound lacks the adenine moiety, making it less versatile in terms of its biological applications.
The uniqueness of this compound lies in its combined properties of estradiol and adenine, allowing it to interact with both estrogen receptors and adenine-binding proteins, thereby providing a broader range of applications in scientific research .
Propriétés
Numéro CAS |
912671-55-7 |
|---|---|
Formule moléculaire |
C23H27N5O3 |
Poids moléculaire |
421.501 |
Nom IUPAC |
(8R,9S,13S,14S,17S)-6-(6-aminopurin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,29-31H,2-6,24H2,1H3/t11-,13-,15+,16?,19+,23+/m1/s1 |
Clé InChI |
SKTXDUKLUKAABT-MIPWJFNXSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N |
Synonymes |
(17β)-6-(6-Amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


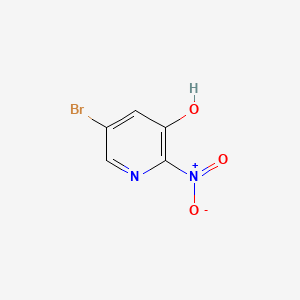
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
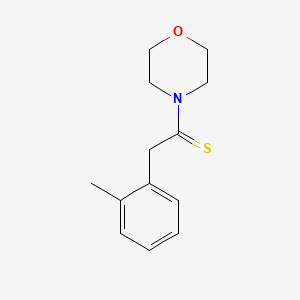
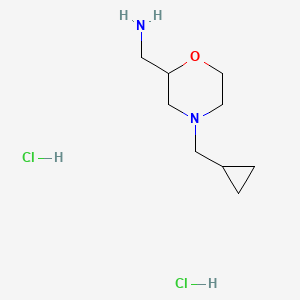
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)

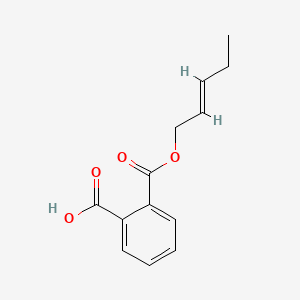
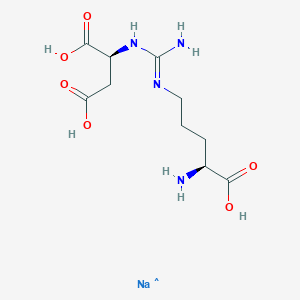
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)
